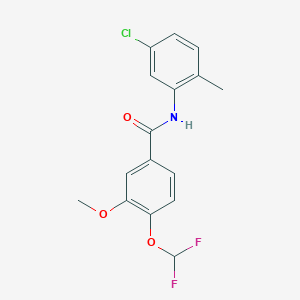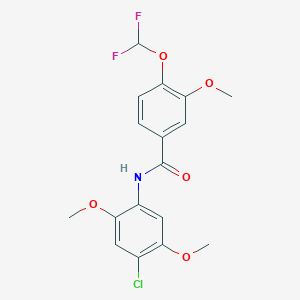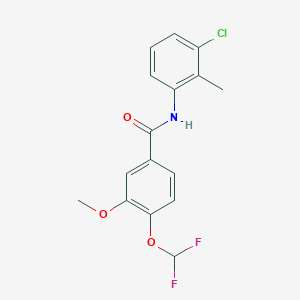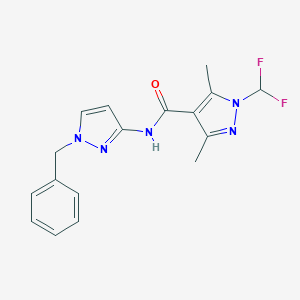![molecular formula C22H22N2O2 B279846 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide, also known as DPM-001, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPM-001 has been found to exhibit potent anticancer activity, making it a promising candidate for the treatment of various types of cancer.
作用機序
The exact mechanism of action of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to exert its anticancer activity through multiple pathways. 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects:
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been found to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been shown to be well-tolerated in animal models, with no signs of toxicity or organ damage. 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is its complex synthesis method, which may limit its scalability for large-scale production.
将来の方向性
There are several future directions for research on 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide. One potential area of investigation is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of research is the identification of the specific molecular targets of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide for the treatment of other diseases beyond cancer, such as inflammatory and autoimmune disorders.
合成法
The synthesis of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide involves several steps, including the reaction of 3,4-dimethylphenol with formaldehyde to produce 3,4-dimethylphenol formaldehyde resin, which is then reacted with pyridine-3-carboxaldehyde to form the intermediate product. The intermediate product is then reacted with benzoyl chloride to yield the final product, 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide.
科学的研究の応用
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential anticancer activity. In vitro studies have shown that 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have also demonstrated that 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide can inhibit tumor growth and metastasis in animal models.
特性
分子式 |
C22H22N2O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-16-5-10-21(12-17(16)2)26-15-18-6-8-20(9-7-18)22(25)24-14-19-4-3-11-23-13-19/h3-13H,14-15H2,1-2H3,(H,24,25) |
InChIキー |
IZPOIZGCRFLZME-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)C |
正規SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)

![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)

![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)


![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)